2-(4-Sulfamoylphenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

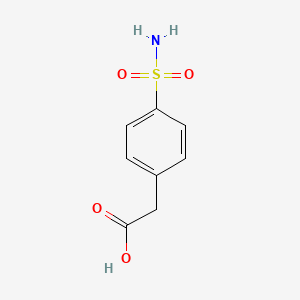

2-(4-Sulfamoylphenyl)acetic acid is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol . It is also known by its IUPAC name, [4-(aminosulfonyl)phenyl]acetic acid . This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Vorbereitungsmethoden

The synthesis of 2-(4-Sulfamoylphenyl)acetic acid typically involves the sulfonation of 4-aminophenylacetic acid. One common method includes the reaction of 4-aminophenylacetic acid with chlorosulfonic acid, followed by neutralization with a base to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The sulfamoyl group (-SO₂NH₂) undergoes nucleophilic substitution reactions. In one study, this moiety participated in nucleophilic displacement with amines under alkaline conditions to form sulfonamide derivatives . The reaction mechanism involves deprotonation of the sulfonamide nitrogen, followed by attack from nucleophiles like primary amines.

Example Reaction:

2-(4-Sulfamoylphenyl)acetic acid + R-NH₂ → 2-(4-(R-amino)sulfonylphenyl)acetic acid + NH₃

Condensation Reactions

The carboxylic acid group facilitates condensation with carbonyl-containing compounds. A Knoevenagel condensation protocol using aldehydes or isatins yielded α,β-unsaturated derivatives with enhanced biological activity .

Key Data:

| Reactant | Product Type | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | α,β-unsaturated acid | 78–85 | Ethanol, reflux, 6–8 h |

| Isatin derivatives | Spiro-oxindole analogs | 65–72 | Piperidine catalyst, 80°C |

Acid-Amide Coupling

The carboxylic acid group reacts with amines to form amide bonds. In a synthesis of benzenesulfonamide hybrids, this compound underwent coupling with sulfanilamide in DMF at room temperature, achieving an 86% yield .

Mechanism:

-

Activation of the carboxylic acid group using a coupling agent (e.g., DCC).

-

Nucleophilic attack by the amine to form the amide bond.

Hydrolysis and Esterification

The compound undergoes esterification with alcohols under acidic conditions, forming ester derivatives. Conversely, hydrolysis of its esters regenerates the parent acid .

Reaction Pathway:

-

Esterification:

this compound + R-OH → 2-(4-Sulfamoylphenyl)acetate ester (catalyzed by H₂SO₄) -

Hydrolysis:

Ester + H₂O → this compound + R-OH (catalyzed by NaOH/HCl)

Biological Activity-Driven Modifications

Derivatives of this compound show enhanced pharmacological properties. For instance:

-

Thiazolone hybrids exhibited potent carbonic anhydrase IX inhibition (IC₅₀: 10.93–25.06 nM) .

-

Rhodanine-linked analogs demonstrated anti-biofilm activity (68–80% inhibition against S. aureus) .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

2-(4-Sulfamoylphenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-(4-Sulfamoylphenyl)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

2-(4-Sulfamoylphenyl)acetic acid can be compared with other sulfonamide-containing compounds, such as:

Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Biologische Aktivität

2-(4-Sulfamoylphenyl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide functional group attached to a phenyl ring, which is further linked to an acetic acid moiety. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. Notably, it has been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA IX and XII, which are implicated in tumorigenesis.

Biological Activities

-

Antitumor Activity :

- Research indicates that derivatives of this compound exhibit significant inhibitory effects on tumor-associated carbonic anhydrases, suggesting potential applications in cancer therapy. These compounds demonstrated submicromolar to high nanomolar CA inhibitory activity against isoforms hCA IX and XII, which are validated targets for antitumor strategies .

- Anti-inflammatory Properties :

-

Antibacterial Effects :

- Preliminary studies suggest that this compound may exhibit antibacterial properties, although further research is necessary to confirm these findings and elucidate the mechanisms involved.

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of hCA IX and XII | |

| Anti-inflammatory | Modulation of cytokine production | |

| Antibacterial | Potential activity against bacterial strains |

Case Study: Inhibition of Carbonic Anhydrases

A study conducted on novel sulfocoumarin/coumarin derivatives bearing the 4-sulfamoylphenyl group highlighted the selective inhibition of carbonic anhydrase isoforms IX and XII. These findings support the potential use of such compounds in developing targeted therapies for cancer treatment .

Eigenschaften

IUPAC Name |

2-(4-sulfamoylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c9-14(12,13)7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVURFJRZJXWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22958-64-1 |

Source

|

| Record name | 2-(4-sulfamoylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.